molecular formula C10H10N2O B597481 6-(aMinoMethyl)isoquinolin-1(2H)-one CAS No. 1374651-53-2

6-(aMinoMethyl)isoquinolin-1(2H)-one

Cat. No. B597481
CAS RN: 1374651-53-2
M. Wt: 174.203
InChI Key: AVBSLSNMHQUKPP-UHFFFAOYSA-N
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Description

“6-(aMinoMethyl)isoquinolin-1(2H)-one” is a compound that falls under the category of isoquinolones . Isoquinolones are a class of synthetically and pharmaceutically important compounds .


Synthesis Analysis

The synthesis of isoquinolones has been achieved through various methods. One such method involves rhodium-catalyzed C-H activation/annulation reactions . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization . A third method involves a Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates .


Chemical Reactions Analysis

Isoquinolones can undergo various chemical reactions. For instance, they can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . The isoquinolone scaffold can also undergo a Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates .

properties

IUPAC Name

6-(aminomethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBSLSNMHQUKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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